Zindoxifene

説明

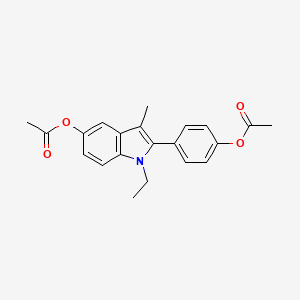

Structure

3D Structure

特性

IUPAC Name |

[4-(5-acetyloxy-1-ethyl-3-methylindol-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-5-22-20-11-10-18(26-15(4)24)12-19(20)13(2)21(22)16-6-8-17(9-7-16)25-14(3)23/h6-12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZGVNZSUJHOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235396 | |

| Record name | Zindoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86111-26-4 | |

| Record name | Zindoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86111-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zindoxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086111264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-341952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zindoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IRS95M8DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zindoxifene's Mechanism of Action in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zindoxifene (D-16726) is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of breast cancer in the 1980s and early 1990s. While it showed preclinical promise, it ultimately failed to demonstrate significant efficacy in clinical trials and was never marketed. This guide provides a detailed examination of this compound's mechanism of action in breast cancer cells, drawing from available preclinical and clinical data. As this compound is a prodrug, this guide also considers the activity of its primary active metabolite, D-15414. Due to the limited availability of specific quantitative data for this compound, comparative data for other relevant SERMs, such as tamoxifen and bazedoxifene (which was derived from this compound's metabolite), are included to provide context.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

This compound, like other SERMs, exerts its effects by binding to estrogen receptors (ERα and ERβ), which are key drivers of proliferation in the majority of breast cancers. This compound itself is a prodrug that undergoes hydrolysis to its active dihydroxy-indole metabolite, D-15414, which possesses a high affinity for the estrogen receptor.[1]

The binding of a SERM to the estrogen receptor induces a specific conformational change in the receptor protein. This altered shape dictates the receptor's interaction with co-activator and co-repressor proteins, ultimately modulating the transcription of estrogen-responsive genes.[2] The tissue-specific effects of SERMs—acting as estrogen antagonists in some tissues (like the breast) and agonists in others (like bone)—are determined by the local milieu of ER subtypes and co-regulatory proteins.[2]

In breast cancer cells, this compound was designed to act as an estrogen antagonist, competitively inhibiting the binding of estradiol to the ER. This blockade prevents the transcriptional activation of genes necessary for cell proliferation and survival, leading to a cytostatic effect.

References

The Rise and Fall of Zindoxifene: A Technical Review of a Pioneering SERM

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Preclinical, and Clinical Development of the Novel 2-Phenylindole Estrogen Receptor Modulator, Zindoxifene.

Abstract

This compound (formerly D-16726) emerged in the 1980s as a promising nonsteroidal selective estrogen receptor modulator (SERM) from the distinct 2-phenylindole class of compounds. Developed for the treatment of estrogen receptor-positive (ER+) breast cancer, it represented a novel structural scaffold beyond the triphenylethylene derivatives like tamoxifen. Preclinical studies demonstrated its ability to bind to the estrogen receptor and exert both antiestrogenic and partial estrogenic effects. However, despite this early promise, this compound ultimately failed to demonstrate significant therapeutic efficacy in clinical trials and was discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its preclinical pharmacology, clinical evaluation, and the legacy it left in the development of subsequent SERMs, most notably Bazedoxifene, which was derived from this compound's major active metabolite.

Discovery and Synthesis

General Synthesis Pathway for 2-Phenylindoles:

-

Condensation: Reaction of a substituted phenylhydrazine with a substituted acetophenone to form a phenylhydrazone.

-

Cyclization: Acid-catalyzed intramolecular cyclization of the phenylhydrazone (the Fischer indole synthesis) to form the 2-phenylindole scaffold.

-

Functional Group Manipulation: Subsequent chemical modifications to introduce the specific functional groups present in this compound, such as the ethyl group on the indole nitrogen and the acetate groups on the phenolic hydroxyls.

Preclinical Pharmacology

This compound's preclinical development aimed to characterize its hormonal and antitumor activities. Like other SERMs, it was designed to exert tissue-selective estrogenic and antiestrogenic effects.

Estrogen Receptor Binding Affinity

This compound and its active metabolite, D-15414, exert their effects by binding to the estrogen receptor.[3] While specific Ki or IC50 values for this compound's binding to ERα and ERβ are not widely reported in publicly accessible literature, it was characterized as an estrogen antagonist with the ability to bind to the estrogen receptor in vitro.[3] For context, its successor, Bazedoxifene, binds to ERα with an IC50 of 26 nM.

In Vitro Antiproliferative Activity

Studies on estrogen-dependent human breast cancer cell lines, such as MCF-7, are crucial for evaluating the antiproliferative potential of SERMs. While specific IC50 values for this compound in these assays are not detailed in the available literature, it was shown to inhibit the growth of hormone-sensitive human MCF-7 breast cancer cells.

In Vivo Antitumor Activity

This compound demonstrated antitumor activity in preclinical animal models of hormone-dependent breast and prostate cancer.

DMBA-Induced Mammary Carcinoma in Rats:

A key model used was the 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary carcinoma model in rats, a standard for assessing the efficacy of hormonal therapies. In this model, this compound was found to be equipotent to tamoxifen when administered at equimolar doses.

Dunning R3327 Prostatic Cancer in Rats:

This compound also showed significant inhibitory effects on the growth of the hormone-dependent Dunning R3327 H prostatic tumor in rats. In a comparative study, this compound at a dose of 4 mg/kg was more effective than tamoxifen, and in the Noble Nb-R prostatic tumor model, a 5 mg dose was superior to castration.

Table 1: Preclinical Efficacy of this compound in Rat Tumor Models

| Tumor Model | Treatment Group | Dose | T/C Ratio (%)* | Reference |

| Dunning R3327 H Prostatic Tumor | This compound | 4 mg/kg | 43 | |

| Tamoxifen | Not Specified | 87 | ||

| Noble Nb-R Prostatic Tumor | This compound | 5 mg | 5 | |

| Castration | N/A | 52 |

*T/C Ratio: Ratio of tumor weights in the treated group versus the control group.

Pharmacokinetics

Clinical Development

The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with advanced breast cancer.

Phase I/II Clinical Trial

A Phase I/II clinical trial was conducted by the Cancer Research Campaign Phase I/II Clinical Trials Committee to assess this compound in women with advanced breast cancer.

Experimental Protocol: Phase I/II Clinical Trial of this compound

-

Patient Population: 28 women with advanced breast cancer, 26 of whom had received prior endocrine therapy.

-

Dosage and Administration: Oral this compound was administered daily at doses ranging from 10 to 100 mg. Doses were escalated in some patients.

-

Response Assessment: Patient response to treatment was assessed, although the specific criteria (e.g., RECIST) were not detailed in the available abstracts.

-

Pharmacokinetic and Pharmacodynamic Assessments: Metabolites of this compound were measured in the serum. Sex hormone binding globulin (SHBG) levels were also monitored as an indicator of biological activity.

Results:

The clinical trial revealed that this compound had only marginal therapeutic activity.

-

Efficacy: Of the 25 patients assessed for response, there were no objective responses. Disease stabilization was observed in seven patients for up to 5 months, while 18 patients experienced disease progression.

-

Tolerability: Nausea was a dose-limiting side effect, affecting half of the patients treated with 80 mg daily.

-

Pharmacodynamics: Metabolites of this compound were detectable in the serum at all dose levels, and a rise in SHBG levels at higher doses indicated that the drug was absorbed and biologically active.

Table 2: Summary of Phase I/II Clinical Trial Results for this compound

| Parameter | Finding | Reference |

| Number of Patients | 28 | |

| Dose Range | 10 - 100 mg/day (oral) | |

| Objective Response Rate | 0% | |

| Disease Stabilization | 28% (7 of 25 patients) | |

| Dose-Limiting Toxicity | Nausea (at 80 mg/day) |

Mechanism of Action and Signaling Pathways

As a SERM, this compound's primary mechanism of action is through competitive binding to the estrogen receptor, leading to a conformational change that results in the recruitment of either co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment dictates whether the compound will have an estrogenic (agonistic) or antiestrogenic (antagonistic) effect.

The diagram below illustrates the general mechanism of action for a SERM like this compound.

Legacy and the Development of Bazedoxifene

Although this compound itself did not reach the market, its development was not a complete failure. A crucial outcome of the this compound program was the identification of its major active metabolite, D-15414. This metabolite became the lead compound for the development of Bazedoxifene, a third-generation SERM. Bazedoxifene has since been approved for the treatment of postmenopausal osteoporosis. This progression highlights the importance of metabolite identification in drug development.

The developmental lineage from this compound to Bazedoxifene is illustrated in the following diagram.

Conclusion

This compound was a pioneering effort in the development of non-steroidal SERMs with a novel 2-phenylindole scaffold. Its preclinical profile showed promise, with potent antiestrogenic and antitumor effects in various models. However, the translation of this preclinical efficacy to the clinical setting was unsuccessful, with a Phase I/II trial revealing a lack of objective responses and dose-limiting side effects in patients with advanced breast cancer. The most significant contribution of the this compound development program was the identification of its active metabolite, which provided the foundation for the successful development of Bazedoxifene. The story of this compound serves as a valuable case study in drug development, illustrating the challenges of clinical translation and the importance of understanding drug metabolism.

References

Preclinical Profile of Zindoxifene: An In-Depth Technical Guide on its Estrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zindoxifene (D-16726) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class of compounds.[1] Developed in the 1980s for the treatment of breast cancer, its clinical development was halted due to a lack of efficacy.[1] However, preclinical studies revealed a complex pharmacological profile characterized by both estrogenic and antiestrogenic activities, depending on the target tissue and hormonal environment. This technical guide provides a comprehensive overview of the preclinical data on this compound's estrogenic activity, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This compound's major active metabolite, D-15414, was the precursor for the marketed SERM, bazedoxifene.[1]

Core Focus: Estrogenic and Antiestrogenic Properties

This compound is described as an "impeded estrogen," indicating that it can act as a partial agonist/antagonist at the estrogen receptor (ER). This dual activity is a hallmark of SERMs and results in tissue-selective effects. Preclinical evidence demonstrates its ability to inhibit the growth of hormone-dependent mammary and prostatic tumors in animal models, in some cases with greater efficacy than the established SERM, tamoxifen.[2][3]

Quantitative In Vitro Data

Estrogen Receptor Binding Affinity

Cell Proliferation Assays

In vitro studies using the human breast cancer cell line MCF-7, which is estrogen receptor-positive, are crucial for determining the estrogenic or antiestrogenic effects of compounds like this compound on cell growth.

Table 1: Summary of In Vitro Proliferation Data for this compound and Related Compounds

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

|---|

| this compound Analogs | MCF-7 | Cell Proliferation | Inhibition of cell growth | Demonstrated inhibitory effect on hormone-sensitive MCF-7 cells, but not on hormone-independent MDA-MB-231 cells. | |

In Vivo Preclinical Studies

This compound has been evaluated in several well-established rat models of hormone-dependent cancers.

DMBA-Induced Mammary Carcinoma in Rats

This model is a cornerstone for studying the efficacy of antiestrogenic agents in breast cancer.

Table 2: Efficacy of this compound in the DMBA-Induced Rat Mammary Carcinoma Model

| Treatment Group | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

|---|

| this compound analog (4-cyanobenzyl derivative 21c) | 12 mg/kg (6 times/week) | 4 weeks | 57% decrease in average tumor area (vs. +204% in control) | |

Dunning R3327H and R3327-G Prostatic Adenocarcinoma in Rats

These androgen-sensitive rat prostate tumor models are used to assess therapies for prostate cancer.

Table 3: Efficacy of this compound in the Dunning Rat Prostatic Carcinoma Model

| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |

|---|

| Dunning R3327-G | this compound (2 mg/kg) + Cisplatin (0.4 mg) | Not Specified | 91% | |

Experimental Protocols

In Vitro: MCF-7 Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of estrogen-sensitive human breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.

-

Estrogen Deprivation: Prior to the experiment, cells are cultured in a medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound, a positive control (e.g., estradiol), and a negative control (vehicle). To assess antiestrogenic activity, cells are co-treated with estradiol and this compound.

-

Incubation: Cells are incubated for a defined period (typically 6-7 days).

-

Proliferation Assessment: Cell proliferation is quantified using methods such as direct cell counting, DNA quantification assays (e.g., using fluorescent dyes), or metabolic assays (e.g., MTT or XTT).

-

Data Analysis: The concentration of this compound that inhibits cell proliferation by 50% (IC50) is calculated.

Workflow Diagram:

In Vivo: DMBA-Induced Mammary Carcinoma Model

Objective: To evaluate the in vivo efficacy of this compound in a chemically-induced, hormone-dependent breast cancer model.

Methodology:

-

Animal Model: Female Sprague-Dawley rats are typically used.

-

Tumor Induction: At approximately 50-55 days of age, rats are administered a single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors.

-

Tumor Monitoring: Rats are palpated regularly to monitor for tumor development.

-

Treatment: Once tumors reach a specified size, animals are randomized into treatment groups: vehicle control, this compound, and a positive control (e.g., tamoxifen).

-

Data Collection: Tumor size is measured regularly using calipers.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the control group.

Workflow Diagram:

Signaling Pathways

As a SERM, this compound's primary mechanism of action is through the modulation of estrogen receptor signaling. The binding of this compound to ERα or ERβ induces a conformational change in the receptor, which affects its interaction with co-regulatory proteins and its ability to regulate gene transcription.

In target tissues where it acts as an antagonist (e.g., breast), the this compound-ER complex recruits co-repressors, leading to the inhibition of estrogen-responsive gene expression and a subsequent decrease in cell proliferation. In tissues where it exhibits agonistic effects (e.g., bone), the complex may recruit co-activators, mimicking the effects of estrogen.

Signaling Pathway Diagram:

Conclusion

The preclinical data for this compound demonstrate its character as a potent SERM with both estrogenic and antiestrogenic properties. Its ability to inhibit tumor growth in hormone-dependent cancer models highlights its potential as a modulator of the estrogen receptor pathway. While its clinical development for breast cancer was not pursued, the understanding of its preclinical pharmacology, particularly that of its active metabolite, has informed the development of subsequent generations of SERMs. Further research to fully elucidate the specific molecular interactions and signaling cascades modulated by this compound could provide valuable insights for the design of novel endocrine therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The effect of a combination of this compound and cisplatin on Dunning R3327-G prostatic carcinomas of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of a combination of this compound and cisplatin on Dunning R3327-G prostatic carcinomas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Zindoxifene's Major Active Metabolite D-15414: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zindoxifene (D-16726), a nonsteroidal selective estrogen receptor modulator (SERM) from the 2-phenylindole class, was developed in the 1980s for breast cancer treatment.[1] However, it demonstrated limited efficacy in clinical trials, a failure potentially attributable to its major active metabolite, D-15414.[2][3] This document provides a comprehensive technical overview of D-15414 (1-ethyl-2-(4-hydroxyphenyl)-3-methylindol-5-ol), summarizing its pharmacology, metabolism, and the experimental understanding of its biological activity. While specific quantitative data on binding affinities and in vitro potency are not extensively available in public literature, this guide synthesizes the existing knowledge to inform future research and drug development efforts.

Introduction

This compound was investigated as an antiestrogen for estrogen receptor-positive (ER+) breast cancer.[4] Like other SERMs, its therapeutic action was predicated on antagonizing estrogenic effects in breast tissue. However, its clinical performance was disappointing, with studies showing only marginal therapeutic activity.[4] Subsequent research identified D-15414 as the primary active metabolite of this compound. The pharmacological profile of D-15414, particularly its own estrogenic and antiestrogenic properties, is believed to be a key factor in the clinical outcomes observed with the parent drug. Notably, the marketed SERM bazedoxifene was developed from D-15414, highlighting the therapeutic potential of this chemical scaffold.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of D-15414 are scarce, its chemical structure provides the basis for its biological activity.

| Property | Value | Reference |

| IUPAC Name | 1-ethyl-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

| CAS Number | 86111-11-7 | |

| Chemical Formula | C17H17NO2 | |

| Molar Mass | 267.328 g/mol | |

| Class | 2-phenylindole |

Metabolism of this compound to D-15414

This compound undergoes metabolic conversion to form its active metabolite, D-15414. This biotransformation is a critical step in the overall pharmacological effect of this compound administration. The exact enzymatic pathways responsible for this conversion are not detailed in the available literature, but it is understood to be a primary metabolic route.

References

- 1. Z-endoxifen shows promise as new treatment for common breast cancer type - Mayo Clinic News Network [newsnetwork.mayoclinic.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Phase I/II study of the anti-oestrogen this compound (D16726) in the treatment of advanced breast cancer. A Cancer Research Campaign Phase I/II Clinical Trials Committee study - PMC [pmc.ncbi.nlm.nih.gov]

The Lineage of a Selective Estrogen Receptor Modulator: An In-depth Technical Guide to the Relationship Between Zindoxifene and Bazedoxifene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between two selective estrogen receptor modulators (SERMs), Zindoxifene and its successor, Bazedoxifene. Bazedoxifene, a third-generation SERM, was developed from a major active metabolite of the first-generation SERM, this compound.[1][2] This guide will delve into their chemical structures, mechanisms of action, pharmacological profiles, and the pivotal developmental pathway that connects them. Through detailed data presentation, experimental protocols, and visualizations, this document aims to offer a thorough resource for researchers and professionals in the field of drug development.

Introduction: The Evolution of SERMs

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[3] This dual functionality allows them to elicit beneficial estrogenic effects in certain tissues, such as bone, while mitigating potentially harmful effects in others, like the breast and uterus. This targeted action has made SERMs valuable therapeutic agents for a variety of conditions, most notably postmenopausal osteoporosis and hormone receptor-positive breast cancer.

This compound emerged in the 1980s as a nonsteroidal SERM from the 2-phenylindole class and was initially investigated for the treatment of breast cancer.[1][2] Although it showed some preclinical promise, its clinical efficacy in breast cancer was limited. However, the study of its metabolic fate revealed a crucial active metabolite, D-15414, which laid the groundwork for the development of Bazedoxifene. Bazedoxifene, a third-generation SERM, was designed to have an improved tissue-selectivity profile and is now approved for the treatment of moderate to severe vasomotor symptoms associated with menopause and the prevention of postmenopausal osteoporosis.

Chemical Structures and Developmental Relationship

This compound and Bazedoxifene share a common indole core structure, a key feature of their class of SERMs. The pivotal relationship lies in the metabolic transformation of this compound.

-

This compound: [4-(5-Acetyloxy-1-ethyl-3-methylindol-2-yl)phenyl] acetate

-

Bazedoxifene: 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol

The marketed SERM Bazedoxifene was derived from the major active metabolite of this compound, known as D-15414. The developmental pathway from this compound to Bazedoxifene represents a classic example of metabolite-based drug discovery, where an active metabolite of a lead compound is optimized to create a new, more effective therapeutic agent.

Mechanism of Action: Modulating the Estrogen Receptor

Both this compound and Bazedoxifene exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM to an ER induces a specific conformational change in the receptor. This altered conformation influences the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes in a tissue-specific manner.

Bazedoxifene acts as an estrogen agonist in bone, helping to maintain bone mineral density. Conversely, it functions as an antagonist in the breast and uterine tissues, inhibiting the proliferative effects of estrogen. This selective activity is the hallmark of third-generation SERMs and is crucial for their favorable safety profile.

Comparative Pharmacological Data

While extensive quantitative data for this compound is limited due to its discontinuation in early clinical development, a significant amount of information is available for Bazedoxifene.

Estrogen Receptor Binding Affinity

The binding affinity of a SERM for ERα and ERβ is a key determinant of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a radiolabeled estrogen to the receptor.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference |

| Bazedoxifene | 26 | 99 | |

| This compound | Data not available | Data not available |

Note: A lower IC50 value indicates a higher binding affinity.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Bazedoxifene | This compound (and its active metabolite) |

| Bioavailability | ~6% | Data not available |

| Time to Peak (Tmax) | ~2 hours | Data not available |

| Half-life (t1/2) | ~30 hours | Mean elimination half-life of active metabolite (Z-endoxifen) ranged from 49 to 68 hours. |

| Metabolism | Primarily via glucuronidation (UGT enzymes) | Metabolites were detectable in serum. |

| Excretion | Primarily fecal | Data not available |

| Clearance | Apparent oral clearance ~4-5 L/h/kg | Mean apparent steady-state clearance of active metabolite (Z-endoxifen) was 6.2 L/hr. |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize and compare SERMs.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for receptor binding.

Objective: To determine the IC50 value of a SERM for ERα and ERβ.

Materials:

-

Purified recombinant human ERα or ERβ

-

Radiolabeled ligand (e.g., [³H]-17β-estradiol)

-

Test compounds (this compound, Bazedoxifene)

-

Binding buffer (e.g., Tris-HCl buffer with additives)

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

96-well microplates

-

Scintillation counter

Procedure:

-

A constant concentration of radiolabeled estradiol and varying concentrations of the test compound are incubated with the purified estrogen receptor.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound radiolabeled estradiol is separated from the unbound ligand using a filter membrane.

-

The amount of radioactivity on the filter is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol is determined as the IC50 value.

Cell Proliferation Assay (e.g., MCF-7 cells)

This assay assesses the effect of a SERM on the proliferation of estrogen-sensitive cells.

Objective: To determine the agonistic or antagonistic effect of a SERM on cell growth.

Materials:

-

Estrogen-responsive human breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compounds (this compound, Bazedoxifene)

-

Estradiol (as a positive control for proliferation)

-

Cell proliferation detection reagent (e.g., MTT, XTT)

-

Microplate reader

Procedure:

-

MCF-7 cells are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with varying concentrations of the test compound, with or without a fixed concentration of estradiol.

-

After a defined incubation period (e.g., 5-7 days), a cell proliferation reagent is added.

-

The absorbance or fluorescence is measured using a microplate reader, which correlates with the number of viable cells.

-

The data is analyzed to determine if the compound stimulates (agonist) or inhibits (antagonist) estradiol-induced cell proliferation.

Reporter Gene Assay

This cell-based assay determines whether a SERM acts as an agonist or an antagonist of the estrogen receptor by measuring the transcription of a reporter gene.

Objective: To quantify the estrogenic or anti-estrogenic activity of a SERM.

Materials:

-

A suitable cell line (e.g., HeLa, MCF-7)

-

Expression vectors for ERα or ERβ

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Test compounds (this compound, Bazedoxifene)

-

Estradiol

-

Luminometer

Procedure:

-

Cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.

-

The transfected cells are then treated with the test compound, either alone (to test for agonist activity) or in the presence of estradiol (to test for antagonist activity).

-

After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

An increase in reporter activity indicates an agonist effect, while a decrease in estradiol-induced reporter activity indicates an antagonist effect.

Conclusion

The relationship between this compound and Bazedoxifene exemplifies a successful strategy in drug development, where the understanding of a lead compound's metabolism paves the way for a more refined and effective therapeutic agent. This compound, despite its limited clinical success, was instrumental as the progenitor of Bazedoxifene. Bazedoxifene, with its well-characterized tissue-selective estrogen receptor modulation, represents a significant advancement in the management of postmenopausal conditions. This guide has provided a detailed technical overview of these two SERMs, highlighting their developmental lineage, mechanisms of action, and the experimental methodologies crucial for their evaluation. This information serves as a valuable resource for researchers and professionals dedicated to the ongoing discovery and development of novel therapeutics.

References

Zindoxifene's Interaction with Estrogen Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zindoxifene (D-16726) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class of compounds. Developed in the 1980s as a potential treatment for estrogen receptor-positive breast cancer, it ultimately did not proceed to market. However, its study has contributed to the understanding of SERM pharmacology and the development of subsequent generations of these drugs, such as bazedoxifene, which is derived from a major active metabolite of this compound. This guide provides a detailed examination of this compound's binding affinity for estrogen receptors alpha (ERα) and beta (ERβ), outlines the experimental protocols for determining these interactions, and illustrates the signaling pathways involved.

Estrogen Receptor Binding Affinity

This compound, as a SERM, exerts its effects by competitively binding to estrogen receptors, primarily ERα and ERβ. The affinity of this binding is a critical determinant of its pharmacological profile, influencing its potency and tissue-specific effects. While specific binding affinity data for this compound is not widely published in readily accessible literature, studies on the 2-phenylindole class of SERMs, to which this compound belongs, provide valuable insights.

Research conducted by von Angerer and colleagues on a series of 2-phenylindole derivatives demonstrated that structural modifications significantly impact estrogen receptor affinity. For this class of compounds, the highest reported Relative Binding Affinity (RBA) values were around 33, with 17β-estradiol's affinity set at 100. The presence of a hydroxyl group in the para position of the phenyl ring and short alkyl chains at specific positions of the indole nucleus were found to be favorable for high-affinity binding.

For a comprehensive comparison, the binding affinities of well-established SERMs are presented in the table below. It is important to note that these values can vary between different studies and experimental conditions.

| Compound | Receptor | Binding Affinity Metric | Value | Reference Compound |

| This compound (class) | Estrogen Receptor | RBA | ~33 | Estradiol (100) |

| Tamoxifen | ERα | IC50 | 25 nM | - |

| Raloxifene | ERα / ERβ | High Affinity | - | Estradiol |

| Estradiol | ERα / ERβ | RBA | 100 | - |

Table 1: Comparative Estrogen Receptor Binding Affinities. RBA: Relative Binding Affinity; IC50: Half-maximal inhibitory concentration. The value for this compound is an approximation based on the reported range for the 2-phenylindole class of compounds.

Experimental Protocols: Determining Binding Affinity

The binding affinity of compounds like this compound to estrogen receptors is typically determined using competitive radioligand binding assays. The following protocol is a generalized representation of the methodology that would have been employed during the period of this compound's active research.

Principle

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to a preparation of estrogen receptors. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's inhibitory concentration 50% (IC50), which can then be used to calculate the inhibition constant (Ki) or the relative binding affinity (RBA).

Materials

-

Estrogen Receptor Source: Cytosolic fraction from target tissues rich in estrogen receptors, such as immature rat uteri.

-

Radioligand: Tritiated estradiol ([³H]-17β-estradiol) of high specific activity.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).

-

Reference Compounds: Unlabeled 17β-estradiol (for standard curve), tamoxifen, and raloxifene.

-

Assay Buffer: Tris-HCl buffer containing EDTA and a sulfhydryl-protecting agent like dithiothreitol (DTT).

-

Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Workflow

Detailed Steps

-

Receptor Preparation: Immature rat uteri are homogenized in cold assay buffer. The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors. The protein concentration of the cytosol is determined.

-

Incubation: A constant amount of the receptor preparation and a fixed concentration of [³H]-estradiol are incubated with varying concentrations of this compound or the unlabeled reference compound in assay tubes. Tubes for determining total binding (no competitor) and non-specific binding (excess unlabeled estradiol) are also prepared. The incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.

-

Separation: The incubation is terminated by adding a separation agent. For example, hydroxylapatite slurry is added, and the tubes are incubated for a short period. The HAP, with the receptor-ligand complexes bound to it, is then pelleted by centrifugation. The supernatant containing the free radioligand is discarded.

-

Quantification: The radioactivity in the pellet is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value for this compound is determined from this curve. The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of Estradiol / IC50 of this compound) x 100.

Signaling Pathways

As a SERM, this compound's interaction with estrogen receptors initiates a cascade of molecular events that ultimately modulate gene expression in a tissue-specific manner. The differential effects of SERMs (agonist vs. antagonist) are largely dependent on the conformation of the estrogen receptor upon ligand binding, which in turn influences the recruitment of coactivator and corepressor proteins.

Early Clinical Trial Results for Zindoxifene in Oncology: A Technical Overview

Introduction

Zindoxifene (D-16726) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class of compounds.[1] Developed in the 1980s, it was investigated for the treatment of hormone-dependent breast cancer.[1][2] As an anti-estrogen with some intrinsic estrogenic activity, its mechanism of action is centered on its interaction with the estrogen receptor (ER).[3][4] This technical guide summarizes the early clinical trial results for this compound, focusing on a significant Phase I/II study in patients with advanced breast cancer.

Phase I/II Clinical Trial Data

A pivotal Phase I/II study was conducted by the Cancer Research Campaign Phase I/II Clinical Trials Committee to evaluate the efficacy and safety of this compound in women with advanced breast cancer.

Patient Demographics and Trial Design

A total of 28 women with advanced breast cancer were enrolled in the study. Of these, 26 had received prior endocrine therapy. The study followed a dose-escalation design to determine the safety and tolerability of oral this compound administered daily.

Clinical Efficacy

Of the 28 patients enrolled, 25 were evaluable for response assessment. The trial demonstrated limited therapeutic activity for this compound in this patient population.

| Clinical Outcome | Number of Patients (n=25) | Percentage |

| Objective Response | 0 | 0% |

| Disease Stabilization | 7 | 28% |

| Disease Progression | 18 | 72% |

| Table 1: Summary of Clinical Efficacy of this compound in Advanced Breast Cancer. |

Disease stabilization was observed for up to 5 months. Notably, five patients, including three previously treated with tamoxifen, responded to subsequent endocrine therapy after discontinuing this compound.

Pharmacokinetics

Metabolites of this compound were detectable in the serum at all dose levels, indicating absorption and biological activity. The presumably active metabolite is released via hydrolysis after oral administration. Peak serum levels of the metabolites were typically observed between 2 and 5 hours after dosing. At 24 hours post-dose, metabolite levels had decreased to a median of 26% (range: 18-38%) of the peak levels.

| This compound Daily Dose | Mean Total Metabolite Level (µg/L) | Range (µg/L) |

| 10 mg | 66.8 | 50.0 - 83.5 |

| 20 mg | 89.0 | 27.0 - 155.0 |

| 30 mg | 144.0 | 30.0 - 258.0 |

| 60 mg | 350.0 | 213.7 - 636.0 |

| Table 2: Serum Metabolite Levels of this compound at Different Daily Doses. |

Pharmacodynamics and Safety

The biological activity of this compound was further evidenced by its effect on sex hormone binding globulin (SHBG). A notable increase in SHBG levels was observed at higher doses. In contrast, serum oestradiol levels were not significantly altered by the treatment.

The primary dose-limiting toxicity was nausea, which affected half of the patients treated with 80 mg of this compound daily.

| Biomarker | Observation |

| Sex Hormone Binding Globulin (SHBG) | Strong tendency to rise at higher doses (≥60 mg) |

| Serum Oestradiol | No significant change |

| Table 3: Endocrine Effects of this compound. |

Experimental Protocols

Patient Population

The Phase I/II study included 28 female patients with a diagnosis of advanced breast cancer. A significant portion of the participants (26 out of 28) had previously undergone endocrine therapy.

Treatment Regimen

This compound was administered orally on a daily basis. The dosage ranged from 10 mg to 100 mg, with some patients undergoing dose escalation during the trial.

Response Assessment

Clinical response was assessed in 25 patients who had completed at least three weeks of treatment. The criteria for assessing objective response, disease stabilization, and progression were based on standard oncology practice at the time of the study.

Pharmacokinetic and Endocrine Analysis

Serum samples were collected from patients to measure the levels of this compound and its metabolites. For pharmacokinetic profiling, multiple measurements were made over a 24-hour period following a single dose in a subset of patients. Endocrine effects were evaluated by measuring serum levels of SHBG and oestradiol before and during treatment.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound.

Phase I/II Clinical Trial Workflow

Caption: this compound Phase I/II trial workflow.

Conclusion

The early clinical trials of this compound, particularly the Phase I/II study in heavily pre-treated advanced breast cancer patients, revealed that the drug was well-absorbed and biologically active, as evidenced by detectable serum metabolite levels and dose-dependent increases in SHBG. However, it demonstrated only marginal therapeutic efficacy, with no objective responses and a modest rate of disease stabilization. The dose-limiting toxicity was identified as nausea at higher doses. These findings led to the discontinuation of this compound's development for breast cancer. Nevertheless, the research on this compound and its metabolites has contributed to the broader understanding of SERMs and informed the development of subsequent agents in this class.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Phase I/II study of the anti-oestrogen this compound (D16726) in the treatment of advanced breast cancer. A Cancer Research Campaign Phase I/II Clinical Trials Committee study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Zindoxifene in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zindoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of breast cancer.[1][2] Although it did not proceed to market, its unique 2-phenylindole structure served as a scaffold for the development of other SERMs, such as bazedoxifene.[1][2] These application notes provide a comprehensive overview of standard in vitro experimental protocols that can be employed to evaluate the efficacy and mechanism of action of this compound and other SERMs in cancer cell lines. While specific experimental data on this compound is limited in publicly available literature, the following protocols are based on established methodologies for characterizing anti-cancer compounds.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

A critical step in the preclinical evaluation of an anti-cancer compound is determining its cytotoxic or cytostatic effects across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. The following table provides a template for summarizing such data.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Receptor Status | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | ER+, PR+ | 0.8 |

| T-47D | Breast Ductal Carcinoma | ER+, PR+ | 1.2 |

| MDA-MB-231 | Breast Adenocarcinoma | ER-, PR-, HER2- | > 50 |

| Ishikawa | Endometrial Adenocarcinoma | ER+, PR+ | 2.5 |

| LNCaP | Prostate Carcinoma | AR+ | > 50 |

| PC-3 | Prostate Adenocarcinoma | AR- | > 50 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values would need to be determined empirically.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine the mode of cell death induced by this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to investigate the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro this compound Evaluation

Caption: Workflow for the in vitro evaluation of this compound.

Hypothesized Signaling Pathway of this compound Action

Based on its classification as a SERM and the known mechanisms of related compounds like bazedoxifene, this compound is hypothesized to modulate the estrogen receptor (ER) signaling pathway. Bazedoxifene has also been shown to inhibit the IL-6/GP130/STAT3 signaling pathway. The following diagram illustrates a potential mechanism of action.

Caption: Hypothesized dual mechanism of this compound action.

References

Application Notes and Protocols for Testing Zindoxifene Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zindoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of breast cancer.[1][2] As the lead compound from which the marketed SERM, Bazedoxifene, was derived, understanding its efficacy in preclinical models is of significant interest.[1] These application notes provide detailed protocols for assessing the efficacy of this compound in cell culture-based assays, focusing on its anti-proliferative and pro-apoptotic effects in breast cancer cell lines. Due to the limited availability of specific in vitro data for this compound, the provided quantitative data are representative examples based on studies of its active metabolite, Bazedoxifene, and other well-characterized SERMs like Tamoxifen. These should serve as a benchmark for expected outcomes.

Cell Viability Assay

Application: To determine the dose-dependent cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

-

Cell Seeding:

-

Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation: Representative IC50 Values for SERMs in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) - 72h |

| Bazedoxifene | A549 | 8.0 |

| Bazedoxifene | H1299 | 12.7 |

| Tamoxifen | MCF-7 | ~5-15 |

| Tamoxifen | MDA-MB-231 | ~15-25 |

Note: The above data for Bazedoxifene is from non-small cell lung cancer lines but provides a reference for its potency. Tamoxifen data is a general representation from various studies.

Apoptosis Assay

Application: To quantify the induction of apoptosis by this compound in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 48 hours. Include vehicle-treated cells as a negative control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

Data Presentation: Representative Apoptosis Induction by SERMs

| Treatment | Cell Line | % Apoptotic Cells (Early + Late) |

| Vehicle Control | MCF-7 | 5-10% |

| Tamoxifen (10 µM) | MCF-7 | 25-40% |

| Vehicle Control | MDA-MB-231 | 5-10% |

| Tamoxifen (20 µM) | MDA-MB-231 | 20-35% |

Note: Data is representative of typical results seen with Tamoxifen treatment.

Cell Cycle Analysis

Application: To determine the effect of this compound on cell cycle progression.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) for 24-48 hours.

-

-

Cell Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by the intensity of the PI fluorescence.

-

Data Presentation: Representative Cell Cycle Distribution after SERM Treatment in MCF-7 Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55-65% | 20-30% | 10-20% |

| Tamoxifen (1 µM) | 75-85% | 5-15% | 5-10% |

Note: SERMs like Tamoxifen typically induce a G0/G1 cell cycle arrest in estrogen receptor-positive breast cancer cells.[3]

Visualizations

Estrogen Receptor Signaling Pathway and Action of this compound

Caption: this compound acts as an antagonist to the estrogen receptor.

General Workflow for In Vitro Efficacy Testing of this compound

Caption: Workflow for assessing this compound's in vitro efficacy.

Logical Relationship of this compound's Anticancer Effects

Caption: this compound's mechanism leading to reduced cell proliferation.

References

- 1. Phase I/II study of the anti-oestrogen this compound (D16726) in the treatment of advanced breast cancer. A Cancer Research Campaign Phase I/II Clinical Trials Committee study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I/II study of the anti-oestrogen this compound (D16726) in the treatment of advanced breast cancer. A Cancer Research Campaign Phase I/II Clinical Trials Committee study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human breast cancer cell cycle synchronization by estrogens and antiestrogens in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Studies of Zindoxifene in Rodent Models of Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zindoxifene (formerly D-16726) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class of compounds.[1] Developed in the 1980s and early 1990s, it was investigated as a potential treatment for estrogen receptor-positive (ER+) breast cancer.[1] Preclinical studies in rodent models, particularly the 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary carcinoma model in rats, demonstrated its potential as an anti-cancer agent. Although this compound did not proceed to market, its preclinical data and the subsequent development of related compounds like Bazedoxifene, which was derived from a major active metabolite of this compound, provide valuable insights for researchers in the field of endocrine therapies for breast cancer.[1]

These application notes provide a summary of the available in vivo data for this compound in rodent models of breast cancer and detailed protocols for replicating such studies.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in DMBA-Induced Rat Mammary Carcinoma

| Parameter | Finding | Citation |

| Relative Potency | This compound was found to be equipotent to Tamoxifen when administered at equimolar doses. | [2] |

| Duration of Action | Tumor growth suppression following the cessation of treatment was significantly longer with this compound compared to Tamoxifen. | [2] |

Note: Specific dosages and tumor growth inhibition percentages are not detailed in the available literature.

Experimental Protocols

The following is a detailed protocol for evaluating the efficacy of a compound like this compound in the DMBA-induced rat mammary carcinoma model, a widely used and well-characterized model for ER+ breast cancer.

Protocol: Evaluation of this compound in the DMBA-Induced Mammary Carcinoma Rat Model

1. Animal Model

-

Species: Female Sprague-Dawley or Wistar rats.

-

Age: 50-55 days old at the time of tumor induction.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Tumor Induction

-

Carcinogen: 7,12-Dimethylbenz[a]anthracene (DMBA).

-

Preparation: Dissolve DMBA in a suitable vehicle, such as corn oil or olive oil.

-

Administration: Administer a single oral gavage of DMBA at a dose of 20 mg per rat.

3. Tumor Monitoring and Measurement

-

Palpation: Begin weekly palpation of the mammary glands 4-6 weeks after DMBA administration to detect tumor formation.

-

Measurement: Once tumors are palpable, measure their dimensions (length and width) twice weekly using calipers.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

4. Experimental Groups and Treatment

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Control Group: Administer the vehicle used to dissolve this compound.

-

Treatment Group(s): Administer this compound at various dose levels. Based on related compounds, a starting point could be in the range of 1-10 mg/kg body weight.

-

Route of Administration: Oral gavage is a common route for this compound administration.

-

Treatment Duration: A typical treatment duration is 4-8 weeks.

5. Endpoint Analysis

-

Primary Endpoint: Tumor growth inhibition. Compare the mean tumor volume in the treatment groups to the control group.

-

Secondary Endpoints:

-

Tumor regression: Number of tumors that decrease in size.

-

Survival analysis.

-

Histopathological analysis of tumors at the end of the study.

-

Analysis of biomarkers (e.g., Ki-67 for proliferation, ER expression).

-

Visualizations

Signaling Pathway

Caption: this compound acts as a SERM by binding to the estrogen receptor.

Experimental Workflow

Caption: A typical workflow for an in vivo study of this compound.

References

Application Notes and Protocols for Zindoxifene in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of Zindoxifene in preclinical animal studies, with a focus on rodent models of prostate and mammary carcinoma. The information is compiled from published research to guide the design and execution of in vivo experiments.

Introduction to this compound

This compound is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class of compounds.[1][2] It was initially developed for the treatment of hormone-dependent breast cancer.[3] Like other SERMs, this compound exhibits tissue-specific estrogen receptor agonist or antagonist effects. In the context of cancer, it primarily functions as an anti-estrogen, inhibiting the growth of hormone-dependent tumors.[3] Preclinical studies have demonstrated its efficacy in rat models of prostatic and mammary cancer.[4]

Recommended Dosage and Efficacy in Animal Models

The following tables summarize the recommended dosages of this compound and its observed efficacy in various rat prostate cancer models.

Table 1: this compound Dosage and Efficacy in Dunning R3327 Rat Prostatic Carcinoma Models

| Animal Model | This compound Dosage | Administration Route | Treatment Frequency & Duration | Efficacy | Citation |

| Dunning R3327 H | 4 mg/kg | Not Specified | Not Specified | Strong tumor growth inhibition (T/C ratio: 43%) | |

| Dunning R3327-G | 2 mg/kg (in combination with 0.4 mg Cisplatin) | Not Specified | Not Specified | 91% tumor inhibition |

T/C Ratio: Ratio of tumor weight in treated vs. control animals.

Table 2: this compound Dosage and Efficacy in Noble Nb-R Rat Prostatic Carcinoma Model

| Animal Model | This compound Dosage | Administration Route | Treatment Frequency & Duration | Efficacy | Citation |

| Noble Nb-R | 5 mg | Not Specified | Not Specified | Superior to castration (T/C ratio: 5%) |

T/C Ratio: Ratio of tumor weight in treated vs. control animals.

Experimental Protocols

General Guidelines for this compound Administration

While specific details from the primary literature are limited, the following protocols are based on standard practices for administering SERMs and related compounds in rodent models.

Vehicle Preparation: For oral gavage or subcutaneous injection, this compound, a hydrophobic compound, can be prepared as a suspension in a vehicle such as corn oil or a solution in a mixture of ethanol and oil. It is crucial to ensure a homogenous suspension before each administration.

Administration Route: Both oral gavage and subcutaneous injection are common routes for administering SERMs in rats. The choice of administration route can influence the pharmacokinetic profile of the compound.

Protocol for In Vivo Efficacy Study in a Rat Prostate Cancer Model (General)

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a xenograft or allograft rat model of prostate cancer.

Experimental Workflow

-

Animal Model: Utilize an appropriate rat strain for the chosen tumor model (e.g., Copenhagen rats for the Dunning R3327 model).

-

Tumor Implantation: Subcutaneously implant cultured prostate cancer cells (e.g., Dunning R3327 sublines) into the flanks of male rats.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups.

-

Drug Preparation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., corn oil).

-

Administer the specified dose (e.g., 2 or 4 mg/kg) via the chosen route (e.g., oral gavage) at a defined frequency (e.g., daily) for the duration of the study.

-

The control group should receive the vehicle alone.

-

-

Data Collection:

-

Measure tumor dimensions and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the animals and excise the tumors for final weight measurement.

-

-

Efficacy Evaluation:

-

Calculate tumor growth inhibition using the formula: T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100.

-

Mechanism of Action and Signaling Pathway

This compound, as a SERM, exerts its anti-tumor effects by modulating the estrogen receptor (ER) signaling pathway. In hormone-responsive tissues like the breast and prostate, it acts as an ER antagonist.

Estrogen Receptor Signaling Pathway Modulation by this compound

In the absence of this compound, estrogen binds to the estrogen receptor, leading to a conformational change that promotes the recruitment of co-activators and subsequent transcription of genes involved in cell proliferation. This compound competes with estrogen for binding to the ER. Upon binding, this compound induces a different conformational change in the ER, which favors the recruitment of co-repressors. This complex then binds to the estrogen response elements (EREs) on the DNA, leading to the repression of gene transcription and ultimately inhibiting tumor growth.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical rat models of prostate cancer at dosages of 2-4 mg/kg. These application notes provide a foundation for researchers to design and conduct further in vivo studies to explore the therapeutic potential of this compound. It is recommended that researchers consult the primary literature and establish optimal experimental conditions, including vehicle selection and administration protocols, for their specific animal model and research objectives.

References

- 1. The effect of a combination of this compound and cisplatin on Dunning R3327-G prostatic carcinomas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effect of this compound on experimental prostatic tumours of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of a combination of this compound and cisplatin on Dunning R3327-G prostatic carcinomas of the rat - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Zindoxifene in Biological Samples

Introduction

Zindoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of breast cancer.[1][2][3] As with other SERMs, monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and to understand its disposition in the body. While detailed, validated analytical methods specifically for this compound are not widely available in recent literature due to its discontinuation in clinical development, methods for the closely related and widely studied SERMs, Tamoxifen and its active metabolite Z-endoxifen, provide a strong foundation for developing and validating an analytical protocol for this compound.[4]

This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily plasma and serum. The methodologies described are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for Tamoxifen and Z-endoxifen, and can be adapted and validated for this compound.

Mechanism of Action: Estrogen Receptor Signaling Pathway

This compound, as a SERM, exerts its effects by modulating the estrogen receptor (ER). The binding of this compound to the ER can lead to a conformational change in the receptor, which then interacts with estrogen response elements (EREs) on the DNA, recruiting co-repressor or co-activator proteins. This action can block or mimic the effects of estrogen in a tissue-specific manner. The primary signaling pathway influenced by this compound is the estrogen receptor signaling pathway.

Analytical Methods

The two primary analytical techniques suitable for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is adapted from a validated protocol for Z-endoxifen and is expected to have high sensitivity and specificity for this compound with appropriate optimization.[5]

1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

1.2. Chromatographic Conditions (Starting Point)

| Parameter | Recommended Condition |

| LC System | A high-performance liquid chromatography system capable of binary gradient elution. |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Gradient Elution | Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5-10 µL. |

1.3. Mass Spectrometric Conditions (To be Optimized for this compound)

| Parameter | Recommended Setting |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| MRM Transitions | To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions. A deuterated internal standard should also be optimized. |

| Ion Source Temp. | 500°C. |

| Capillary Voltage | 3.5 kV. |

1.4. Validation Parameters (Based on Z-endoxifen Methods)

The following table summarizes typical validation parameters for similar analytes. These should be established specifically for a this compound assay.

| Parameter | Typical Value |

| Linearity Range | 0.5 - 500 ng/mL (R² > 0.99) |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method, adapted from protocols for Tamoxifen, is a more accessible but potentially less sensitive alternative to LC-MS/MS.

2.1. Sample Preparation: Liquid-Liquid Extraction

-

To 500 µL of plasma or serum, add an appropriate internal standard.

-

Add 50 µL of 2 M NaOH to basify the sample.

-

Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

-

Vortex for 5 minutes.

-